(1E)-1-[(4-fluorophenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
Description
Properties
Molecular Formula |
C17H13FN2O |
|---|---|
Molecular Weight |
280.30 g/mol |
IUPAC Name |
3-(4-fluorophenyl)imino-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one |
InChI |
InChI=1S/C17H13FN2O/c18-12-6-8-13(9-7-12)19-15-14-5-1-3-11-4-2-10-20(16(11)14)17(15)21/h1,3,5-9H,2,4,10H2 |
InChI Key |
VPWYOSJNFGUNKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C3C(=CC=C2)C(=NC4=CC=C(C=C4)F)C(=O)N3C1 |
Origin of Product |
United States |
Biological Activity
The compound (1E)-1-[(4-fluorophenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a member of the pyrroloquinoline family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential as an anticancer agent and its interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 336.4 g/mol. The unique structure includes a fluorophenyl group attached to a pyrroloquinoline core, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H21FN2O |
| Molecular Weight | 336.4 g/mol |
| IUPAC Name | 3-(4-fluorophenyl)imino-6,9,11,11-tetramethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one |
| InChI Key | CFMYMGVPGPWIRI-UHFFFAOYSA-N |
The mechanism by which (1E)-1-[(4-fluorophenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. Research indicates that it may modulate pathways associated with cell proliferation and apoptosis, making it a candidate for cancer therapy.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of pyrroloquinoline derivatives. For instance, compounds structurally related to (1E)-1-[(4-fluorophenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one have shown significant antiproliferative activity against various cancer cell lines:
- MCF-7 (breast cancer) : Exhibited increased apoptosis rates.
- HepG2 (liver cancer) : Demonstrated marked cytotoxic effects.
In vitro studies suggest that these compounds can induce cell cycle arrest and promote programmed cell death in cancer cells .
Other Biological Activities
Beyond anticancer effects, derivatives of this compound have been reported to possess antibacterial and antiviral properties. For example:
- Antibacterial : Some pyrroloquinoline derivatives show effectiveness against Gram-positive bacteria.
- Antiviral : Certain analogs have demonstrated activity against viral pathogens by inhibiting viral replication mechanisms .
Case Studies
Several case studies illustrate the biological efficacy of related compounds:
- Study on Antiproliferative Activity :
- Mechanistic Studies :
Comparative Analysis
A comparison of (1E)-1-[(4-fluorophenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one with similar compounds reveals distinct differences in biological activity attributed to structural variations:
| Compound Name | Anticancer Activity | Mechanism of Action |
|---|---|---|
| (1E)-1-[(4-chlorophenyl)imino]-5,6-dihydro... | Moderate | Tubulin inhibition |
| (1E)-1-[(4-bromophenyl)imino]-5,6-dihydro... | High | Apoptosis induction |
| (1E)-1-[(4-fluorophenyl)imino]-5,6-dihydro... | Very High | Cell cycle arrest & apoptosis |
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various pyrroloquinoline derivatives. For instance, compounds similar to (1E)-1-[(4-fluorophenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one have shown significant activity against a range of bacterial strains. The incorporation of electron-withdrawing groups like fluorine has been linked to enhanced antibacterial efficacy against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa .
Anticancer Activity
The compound's structural framework suggests potential anticancer properties. Similar derivatives have been tested for their ability to inhibit cancer cell proliferation. For example, certain quinoline-based compounds have demonstrated IC50 values in low micromolar ranges against various cancer cell lines, indicating promising activity . The mechanism often involves disruption of cellular pathways critical for cancer cell survival.
Antibacterial Studies
A study investigating the antibacterial effects of compounds structurally related to (1E)-1-[(4-fluorophenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one revealed that derivatives with similar structures exhibited significant zones of inhibition against Gram-positive and Gram-negative bacteria . This suggests that further exploration of this compound could yield effective antimicrobial agents.
Anticancer Research
In another study focusing on quinoline derivatives, researchers synthesized a series of compounds that included modifications at the 3-position. These compounds were evaluated for their anticancer activity against human cancer cell lines such as HCT-116 and MCF-7. Results indicated that specific modifications led to enhanced cytotoxicity . This underscores the potential for (1E)-1-[(4-fluorophenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one to be developed into a therapeutic agent.
Comparative Data Table
| Compound | Activity | Target Organism/Cell Line | IC50 (µg/mL) |
|---|---|---|---|
| (1E)-1-[(4-fluorophenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one | Antibacterial | Mycobacterium smegmatis | TBD |
| Similar quinoline derivative | Anticancer | HCT-116 | 1.9 - 7.52 |
| Another pyrroloquinoline derivative | Antibacterial | Pseudomonas aeruginosa | TBD |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Parameters for Comparison
- Structural Modifications: Substituents at positions C1 (imino group), C8 (methoxy/ethoxy), and C6/C7 (alkyl/aryl groups).
- Biological Activity : IC₅₀ values for FXa/FXIa inhibition, anticoagulant potency, and selectivity.
- Physicochemical Properties : Molecular weight, lipophilicity (LogP), and solubility.
Data Table: Comparative Analysis
Preparation Methods
Ugi-Povarov Cascade Reaction
This approach, adapted from post-Ugi modifications, involves a four-component Ugi reaction followed by an acid-mediated Povarov cyclization:
Step 1: Ugi Condensation
A mixture of aminoaldehyde acetal (1), 4-fluorobenzaldehyde (2), propiolic acid (3), and tert-butyl isocyanide (4) reacts in methanol at 25°C for 24 hours to form a peptoid intermediate.
Step 2: Povarov Cyclization
Treatment with concentrated H2SO4 in ethanol at 80°C induces deprotection and intramolecular imino Diels–Alder cyclization, yielding the pyrroloquinolinone core. Subsequent oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) introduces the ketone moiety at position 2.
Yield : 59–85%
Key Advantage : Atom economy and convergent synthesis.
Stepwise Cyclization-Imination
A modular route reported in technical disclosures proceeds via:
Step 1: Quinoline Core Synthesis
5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is synthesized through Friedländer annulation of 2-aminobenzaldehyde with cyclopentanone under acidic conditions (H2SO4, 110°C).
Step 2: Imination with 4-Fluoroaniline
The quinolinone intermediate reacts with 4-fluoroaniline in toluene under Dean-Stark conditions (140°C, 12 hours) to form the imine. Catalytic acetic acid enhances regioselectivity for the 1E isomer.
Yield : 68–72%
Key Advantage : High stereochemical control.
Fluorophenyl Functionalization of Preformed Scaffolds
Patent US20200337311A1 describes introducing fluorinated groups via Suzuki-Miyaura coupling. While originally developed for trifluorobutene derivatives, the method adapts to pyrroloquinolines:
Step 1: Bromination
The parent pyrroloquinolinone undergoes bromination at position 1 using NBS (N-bromosuccinimide) in CCl4.
Step 2: Palladium-Catalyzed Coupling
Reaction with 4-fluorophenylboronic acid under Pd(PPh3)4 catalysis (K2CO3, dioxane, 90°C) installs the fluorophenyl group.
Yield : 45–50%
Limitation : Lower yield due to competing side reactions.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Enhancements
-
Acetic Acid : Increases imination rate by protonating the quinolinone carbonyl.
-
Palladium Ligands : XPhos ligand in Suzuki couplings improves fluorophenyl coupling efficiency.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
-
1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, NH), 7.89–7.85 (m, 2H, Ar-H), 7.12–7.08 (m, 2H, Ar-H), 4.32–4.28 (m, 2H, CH2), 3.02–2.98 (m, 2H, CH2).
-
HRMS : m/z calc. for C21H21FN2O2 [M+H]+: 353.1601, found: 353.1604.
Challenges and Solutions
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (1E)-1-[(4-fluorophenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one?
- Methodology :
- Condensation reactions : Utilize imine formation between 4-fluoroaniline and a pyrroloquinolinone precursor under anhydrous conditions (e.g., refluxing in toluene with a catalytic acid like acetic acid) .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol to isolate the E-isomer.
- Validation : Compare NMR spectral data (e.g., ¹H and ¹³C NMR) with structurally similar compounds, such as the 8,9-dimethoxy analog described in , to confirm regiochemistry and isomer purity .
Q. How can researchers confirm the molecular structure and purity of this compound?
- Methodology :
- Spectroscopic analysis :
- ¹H NMR : Key signals include aromatic protons (δ 6.3–7.2 ppm), imine proton (δ ~8.5 ppm), and dihydroquinoline methylene groups (δ 2.9–3.9 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and isotopic pattern matching the formula C₁₈H₁₄FN₃O.
- Chromatography : HPLC (C18 column, acetonitrile/water) to assess purity (>95%) and detect residual solvents .
Q. What safety protocols are critical for handling this compound?
- Methodology :
- Toxicity mitigation : Classified under Acute Toxicity Category 4 (oral, dermal, inhalation). Use fume hoods, nitrile gloves, and lab coats. Avoid skin contact and inhalation of dust .
- Storage : Keep in airtight containers at 2–8°C, protected from light and moisture to prevent decomposition .
Advanced Research Questions
Q. How should experimental designs be structured to evaluate biological activity while minimizing bias?
- Methodology :
- Randomized block design : Split-plot arrangements (e.g., varying concentrations as main plots, cell lines as subplots) with quadruplicate replicates to account for variability .
- Controls : Include vehicle controls (DMSO), positive controls (e.g., doxorubicin for cytotoxicity), and blinded data analysis to reduce observer bias.
- Dose-response curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values for activity against target enzymes or cell lines .
Q. How can discrepancies in spectral data during structural elucidation be resolved?
- Methodology :
- Cross-validation : Compare experimental NMR shifts with computational predictions (DFT-based tools like Gaussian) and databases (NIST Chemistry WebBook) .
- Variable temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 298 K and 323 K .
- X-ray crystallography : If crystals are obtainable, resolve absolute configuration and confirm imine geometry (E/Z) .
Q. What methodologies assess environmental fate and biodegradation pathways?
- Methodology :
- OECD 301 guidelines : Conduct ready biodegradability tests in aerobic aqueous systems, monitoring CO₂ evolution or oxygen consumption over 28 days .
- QSAR modeling : Predict log Kow and biodegradation half-lives using software like EPI Suite to prioritize ecotoxicity testing .
- Metabolite profiling : LC-MS/MS to identify transformation products in simulated environmental matrices (e.g., soil/water systems) .
Key Considerations for Data Interpretation
- Contradictory data : For instance, NMR shifts may vary due to solvent effects (DMSO vs. CDCl₃) or tautomerism. Always report solvent and temperature conditions .
- Theoretical frameworks : Link mechanistic studies (e.g., enzyme inhibition) to established biochemical pathways (e.g., kinase signaling) to contextualize findings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
